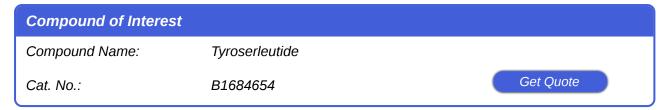


# Application Notes and Protocols for Tyroserleutide Nanoparticle Delivery System

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For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Tyroserleutide** (YSL) is a tripeptide (Tyr-Ser-Leu) that has demonstrated potential as an anticancer agent, particularly in hepatocellular carcinoma.[1][2] Its therapeutic effects are attributed to its ability to induce apoptosis and necrosis in tumor cells, potentially by directly targeting mitochondria.[1][3] However, as a peptide, **Tyroserleutide** faces challenges in terms of stability and delivery. Nanoparticle-based drug delivery systems offer a promising approach to overcome these limitations by protecting the peptide from degradation, improving its pharmacokinetic profile, and enabling targeted delivery.[4]

This document provides detailed protocols for the formulation, characterization, and in vitro evaluation of a **Tyroserleutide**-loaded nanoparticle delivery system. The primary focus is on a formulation utilizing Poly(lactic-co-glycolic acid) (PLGA), a biodegradable and biocompatible polymer, and surface modification with a cell-penetrating and targeting peptide for enhanced cellular uptake.

# **Data Presentation**



Parameter	YSL-PLGA NPs	YSL- PLGA/R6LRVG NPs	Reference
Average Diameter (nm)	Not Specified	222.6	
Entrapment Efficiency (%)	Not Specified	70.27	-
Drug Loading (%)	Not Specified	19.69	-

# Experimental Protocols Preparation of Tyroserleutide-Loaded PLGA Nanoparticles (YSL-PLGA NPs)

This protocol is based on the double emulsion solvent evaporation method, a common technique for encapsulating hydrophilic drugs like peptides into PLGA nanoparticles.

#### Materials:

- Tyroserleutide (YSL)
- Poly(lactic-co-glycolic acid) (PLGA)
- Dichloromethane (DCM)
- Poly(vinyl alcohol) (PVA) solution (e.g., 4% w/v in deionized water)
- Deionized water
- Probe sonicator
- · Magnetic stirrer
- Centrifuge

#### Protocol:



- Prepare the inner aqueous phase (w1): Dissolve a specific amount of Tyroserleutide in a small volume of deionized water.
- Prepare the oil phase (o): Dissolve PLGA in dichloromethane.
- Form the primary emulsion (w1/o): Add the inner aqueous phase to the oil phase and emulsify using a probe sonicator set in an ice bath. The sonication parameters (power and duration) should be optimized to achieve a stable primary emulsion.
- Form the double emulsion (w1/o/w2): Add the primary emulsion dropwise to a larger volume of PVA solution (the outer aqueous phase, w2) while stirring vigorously.
- Solvent evaporation: Continue stirring the double emulsion at room temperature for several hours to allow the dichloromethane to evaporate, leading to the formation of solid nanoparticles.
- Nanoparticle collection: Collect the nanoparticles by centrifugation.
- Washing: Wash the nanoparticle pellet multiple times with deionized water to remove residual PVA and unencapsulated Tyroserleutide.
- Lyophilization: Lyophilize the final nanoparticle suspension for long-term storage.

# Surface Modification with R6LRVG Peptide (YSL-PLGA/R6LRVG NPs)

This protocol describes the adsorption of the intestinal targeting cell-penetrating peptide R6LRVG onto the surface of the prepared YSL-PLGA NPs.

#### Materials:

- YSL-PLGA NPs
- R6LRVG peptide solution
- Centrifuge

#### Protocol:



- Resuspend the YSL-PLGA NPs in deionized water.
- Add an equal volume of the R6LRVG peptide solution to the nanoparticle suspension.
- Allow the mixture to react for a specified time (e.g., 1 hour) with gentle stirring to facilitate the
  electrostatic adsorption of the peptide onto the nanoparticle surface.
- Collect the peptide-modified nanoparticles by centrifugation.
- Wash the nanoparticles to remove any unbound peptide.
- Lyophilize the final YSL-PLGA/R6LRVG NPs for storage.

# **Characterization of Nanoparticles**

- a) Size, Polydispersity Index (PDI), and Zeta Potential:
- Instrumentation: Dynamic Light Scattering (DLS)
- Protocol:
  - Resuspend a small amount of the lyophilized nanoparticles in deionized water.
  - Briefly sonicate the suspension to ensure proper dispersion.
  - Measure the hydrodynamic diameter (size), PDI, and zeta potential using the DLS instrument.
- b) Entrapment Efficiency (EE) and Drug Loading (DL):
- Protocol:
  - After the initial centrifugation to collect the nanoparticles, collect the supernatant which contains the unencapsulated Tyroserleutide.
  - Quantify the amount of free **Tyroserleutide** in the supernatant using a suitable analytical method (e.g., HPLC).



- Calculate the Entrapment Efficiency (EE) and Drug Loading (DL) using the following formulas:
  - EE (%) = [(Total amount of **Tyroserleutide** Amount of free **Tyroserleutide**) / Total amount of **Tyroserleutide**] x 100
  - DL (%) = [(Total amount of Tyroserleutide Amount of free Tyroserleutide) / Total weight of nanoparticles] x 100

# In Vitro Cellular Uptake and Mechanism Study

This protocol is designed to investigate the cellular uptake of the nanoparticles and to elucidate the endocytic pathways involved.

#### Materials:

- Hepatocellular carcinoma cell line (e.g., SK-HEP-1)
- Fluorescently labeled nanoparticles (e.g., FITC-loaded)
- Cell culture medium and supplements
- Endocytosis inhibitors (e.g., chlorpromazine, methyl-β-cyclodextrin, amiloride, colchicine, sodium azide)
- Fluorescence microscope or flow cytometer

#### Protocol:

- Cell Seeding: Seed the cancer cells in appropriate culture plates and allow them to adhere and grow.
- Inhibitor Pre-incubation: Pre-incubate the cells with specific endocytosis inhibitors for a defined period (e.g., 30 minutes) at 37°C. A control group without any inhibitor should be included.
- Nanoparticle Incubation: Add the fluorescently labeled nanoparticles to the cells and incubate for a specific duration (e.g., 3 hours) at 37°C.



- Washing: Wash the cells multiple times with cold PBS to remove non-internalized nanoparticles.
- Analysis:
  - Qualitative (Fluorescence Microscopy): Visualize the cellular uptake of the nanoparticles using a fluorescence microscope.
  - Quantitative (Flow Cytometry): Quantify the cellular uptake by measuring the fluorescence intensity of the cells using a flow cytometer.
- Data Analysis: Compare the uptake in the inhibitor-treated groups to the control group to determine the involvement of different endocytic pathways. A significant reduction in uptake in the presence of a specific inhibitor suggests the involvement of that particular pathway.

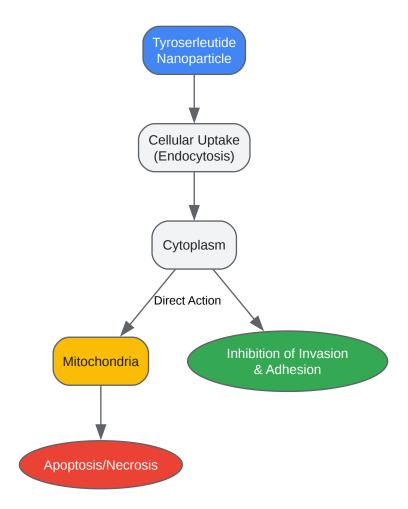
# **Visualizations**



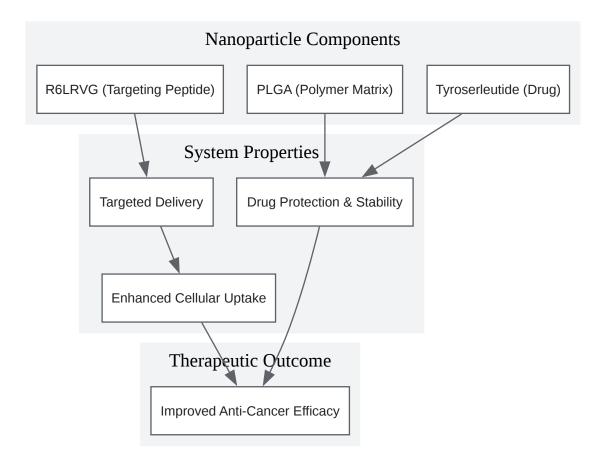
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Caption: Experimental workflow for **Tyroserleutide** nanoparticle synthesis and evaluation.









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